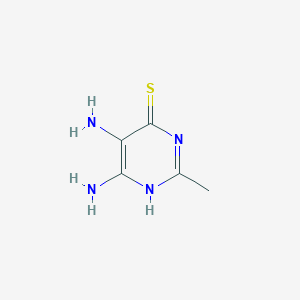![molecular formula C12H6I2O B12903604 3,7-Diiododibenzo[b,d]furan](/img/structure/B12903604.png)
3,7-Diiododibenzo[b,d]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Diiododibenzo[b,d]furan is a heterocyclic organic compound with the molecular formula C12H6I2O It is a derivative of dibenzofuran, where two iodine atoms are substituted at the 3 and 7 positions of the dibenzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diiododibenzo[b,d]furan typically involves the iodination of dibenzofuran. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under reflux conditions. The reaction can be represented as follows:
Dibenzofuran+2I2+Oxidizing Agent→3,7−Diiododibenzo[b,d]furan
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow iodination processes. These methods ensure higher yields and purity of the product while minimizing the use of hazardous reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Diiododibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution Products: Compounds with various functional groups replacing the iodine atoms.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydro derivatives and other reduced forms.
Coupling Products: Biaryl compounds and other coupled products.
Aplicaciones Científicas De Investigación
3,7-Diiododibenzo[b,d]furan has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: Investigated for its potential use in drug development due to its unique structural properties.
Environmental Chemistry: Studied for its role in the formation and degradation of environmental pollutants.
Mecanismo De Acción
The mechanism of action of 3,7-Diiododibenzo[b,d]furan depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In material science, its electronic properties are exploited to develop new materials with desirable characteristics. The molecular targets and pathways involved vary based on the specific reactions and applications.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzofuran: The parent compound without iodine substitutions.
2,8-Diiododibenzo[b,d]furan: Another iodinated derivative with iodine atoms at different positions.
3,7-Dibromodibenzo[b,d]furan: A brominated analogue with similar reactivity.
Uniqueness
3,7-Diiododibenzo[b,d]furan is unique due to the specific positioning of the iodine atoms, which influences its reactivity and electronic properties. This makes it particularly useful in certain synthetic applications and material science research where precise control over molecular structure is crucial.
Propiedades
Fórmula molecular |
C12H6I2O |
|---|---|
Peso molecular |
419.98 g/mol |
Nombre IUPAC |
3,7-diiododibenzofuran |
InChI |
InChI=1S/C12H6I2O/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6H |
Clave InChI |
GEKLTMDZUCVRLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1I)OC3=C2C=CC(=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


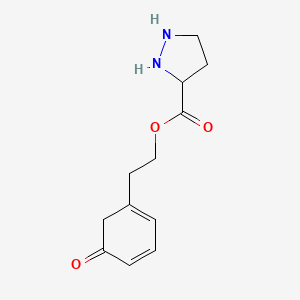
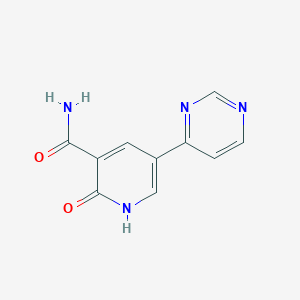
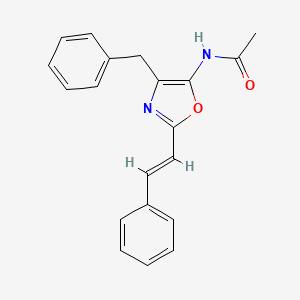
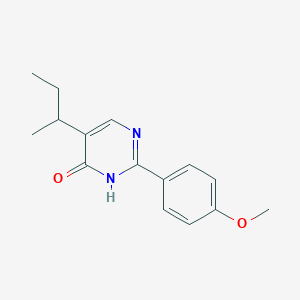
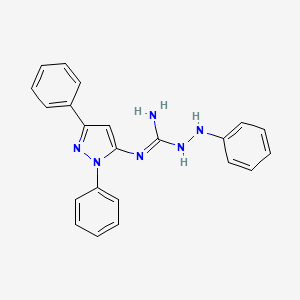
![1,2,3,8,9-Pentabromodibenzo[b,d]furan](/img/structure/B12903553.png)
![N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12903567.png)
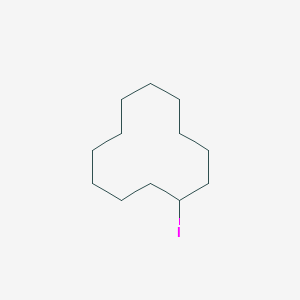
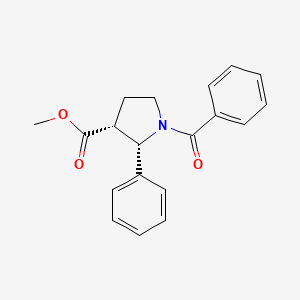
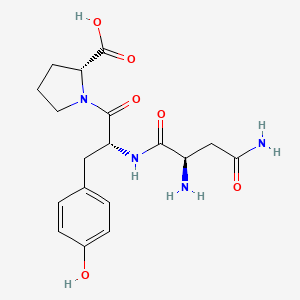
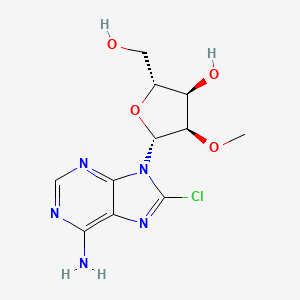
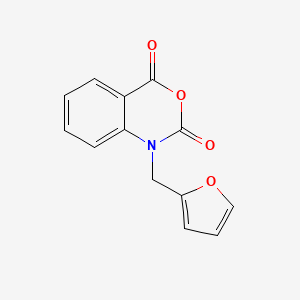
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-chlorobenzamide](/img/structure/B12903597.png)
